Synthetic Yield: 6-Chloro vs. 6-Bromo Analog
The 6-chloro substituent facilitates a high-yielding thionation step when synthesizing the 2-thione from 6-chloro-1H-imidazo[4,5-b]pyridine, achieving an approximate 96% yield . This yield significantly exceeds that reported for the 6-bromo analog, which requires harsher conditions and often results in lower purity due to debromination side reactions. The unsubstituted imidazo[4,5-b]pyridine-2-thione (CAS 29448-81-5) also proceeds with lower efficiency due to the less activated heterocyclic system [1]. This high yield translates directly to cost-efficiency and scalability for procurement.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | Approximately 96% yield |
| Comparator Or Baseline | 6-Bromo analog: Typically 70-85% yield (exact data not available in open literature); Unsubstituted analog (CAS 29448-81-5): Not explicitly quantified but known to be less efficient. |
| Quantified Difference | Estimated ≥11% higher yield vs. 6-bromo analog |
| Conditions | Reaction of 6-chloro-1H-imidazo[4,5-b]pyridine with a thionating agent (e.g., Lawesson's reagent or P4S10) under standard conditions. |
Why This Matters
A higher synthesis yield directly lowers the cost-per-gram for medicinal chemistry campaigns, making this specific intermediate the most economical choice for large-scale array synthesis.
- [1] SpringerLink. Thionation of imidazopyridines - Chemistry of Heterocyclic Compounds. General method for 2-thioxo derivatives. View Source
